4-(Azulen-1-yl)butan-1-amine
CAS No.: 919788-25-3
Cat. No.: VC16945265
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919788-25-3 |
|---|---|
| Molecular Formula | C14H17N |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 4-azulen-1-ylbutan-1-amine |
| Standard InChI | InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2 |
| Standard InChI Key | GCWYTGUWOPNTAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=CC(=C2C=C1)CCCCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features an azulene core (a bicyclic structure comprising a cyclopentene fused to a cycloheptene ring) substituted at the 1-position with a butan-1-amine chain. The azulene moiety is non-alternant and aromatic, contributing distinct electronic properties, while the aliphatic amine chain introduces basicity and solubility in polar solvents .
Molecular Formula:
Molecular Weight: 199.30 g/mol (calculated from atomic masses).
IUPAC Name: 4-(Azulen-1-yl)butan-1-amine.
Synonyms:
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1-Butanamine, 4-azulen-1-yl-
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4-Azulenylbutylamine
Structural Features
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Azulene Core: The 10π-electron system creates a dipole moment (1.08 D) due to unequal charge distribution between the five- and seven-membered rings .
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Butanamine Chain: The group at the terminal end enables hydrogen bonding and participation in nucleophilic reactions.
Synthesis and Preparation
Key Synthetic Strategies
The synthesis of 4-(Azulen-1-yl)butan-1-amine involves coupling azulene derivatives with functionalized butylamine precursors. Two primary methods are extrapolated from analogous reactions in the literature:
Palladium-Catalyzed Cross-Coupling
A halogenated butanamine (e.g., 4-chlorobutan-1-amine) reacts with an azulen-1-ylboronic acid in the presence of or similar catalysts . This method mirrors protocols used for synthesizing azulenylpyridines, where palladium facilitates aryl-alkyl bond formation .
Example Reaction:
Nucleophilic Substitution
Azulene, acting as a nucleophile, displaces a leaving group (e.g., tosylate) from 4-substituted butanamine derivatives. This approach is less common due to azulene’s moderate nucleophilicity but has been successful in analogous systems .
Physical and Chemical Properties
Physicochemical Data
Reactivity
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Amine Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.
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Azulene Core: Undergoes electrophilic substitution (e.g., sulfonation, nitration) preferentially at the 3-position due to electron density distribution .
Spectroscopic Characterization
NMR Spectroscopy
Mass Spectrometry
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